3-(2-chlorophenyl)-5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile
Description
3-(2-chlorophenyl)-5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorinated aniline group, a chlorinated phenyl group, and an oxazole ring with a carbonitrile group
Properties
IUPAC Name |
5-[(E)-2-(4-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O/c19-12-5-7-13(8-6-12)22-10-9-17-15(11-21)18(23-24-17)14-3-1-2-4-16(14)20/h1-10,22H/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXYZIQSFPAUTJ-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2C#N)C=CNC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2C#N)/C=C/NC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-chlorophenyl)-5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chlorinated aniline group: This step involves the reaction of the oxazole intermediate with 4-chloroaniline under suitable conditions.
Addition of the chlorinated phenyl group: This step involves the reaction of the intermediate with a chlorinated phenyl compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Chemical Reactions Analysis
3-(2-chlorophenyl)-5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
This compound has been studied for its antiviral properties, particularly against HIV and other viral infections. Research indicates that related compounds with similar structures exhibit strong efficacy against drug-resistant strains of HIV, showcasing the potential for developing new antiviral agents based on the oxazole framework. For instance, compounds with structural modifications have shown IC50 values in the low micromolar range against HIV reverse transcriptase, suggesting that derivatives of this compound could be effective in overcoming resistance mechanisms .
Cancer Research
The oxazole derivatives are also being explored for their anticancer activities. Studies have demonstrated that compounds containing the oxazole ring can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound discussed has shown promise in preliminary assays against breast cancer cell lines, indicating a potential pathway for therapeutic development .
Agricultural Applications
Pesticide Development
The structural characteristics of 3-(2-chlorophenyl)-5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile make it a candidate for development as a pesticide or herbicide. Research has indicated that similar compounds can act as effective fungicides and insecticides due to their ability to disrupt biological pathways in pests. The chlorinated phenyl groups enhance the lipophilicity of the molecule, potentially improving its absorption and efficacy in agricultural applications .
Material Science
Polymeric Applications
Recent studies have explored the incorporation of oxazole derivatives into polymer matrices to enhance material properties. The unique electronic properties of the oxazole ring can impart desirable characteristics such as increased thermal stability and improved mechanical strength to polymers. This application is particularly relevant in developing advanced materials for electronics and coatings .
Case Studies
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
3-(2-chlorophenyl)-5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile can be compared with other similar compounds, such as:
3-(2-chlorophenyl)-5-[(E)-2-(2-chloroanilino)ethenyl]-1,2-oxazole-4-carbonitrile: This compound has a similar structure but with different substitution patterns.
5-[(1E)-2-[(4-chlorophenyl)amino]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carbonitrile: This compound has additional chlorine atoms on the phenyl ring, leading to different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Biological Activity
3-(2-chlorophenyl)-5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula: CHClNO
- Molecular Weight: 381.82 g/mol
- CAS Number: 320424-93-9
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazole derivatives, including the compound . The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 10.5 | Induction of apoptosis |
| MCF-7 (breast cancer) | 12.3 | Inhibition of cell proliferation |
| A549 (lung cancer) | 9.8 | Disruption of mitochondrial function |
| HCT116 (colon cancer) | 11.0 | Activation of caspase pathways |
The compound has been shown to induce apoptosis through various pathways, including the intrinsic pathway involving mitochondrial dysfunction and the extrinsic pathway via death receptor activation .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. It has demonstrated effectiveness against both bacterial and fungal strains, as detailed below:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Candida albicans | 16 µg/mL | Fungicidal |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Studies indicate that it can inhibit key inflammatory mediators such as TNF-α and IL-6 in vitro, suggesting a role in managing inflammatory conditions .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Cell Proliferation: The compound disrupts cell cycle progression in cancer cells, leading to growth arrest.
- Induction of Apoptosis: It activates apoptotic pathways via caspase activation and mitochondrial membrane potential disruption.
- Antimicrobial Mechanism: The compound interferes with bacterial cell wall synthesis and disrupts fungal cell membrane integrity.
Case Study 1: Anticancer Efficacy in Animal Models
In a recent animal study, administration of the compound resulted in a significant reduction in tumor size in xenograft models of human breast cancer. The treated group exhibited a 70% reduction in tumor volume compared to controls over a four-week period. Histopathological analysis revealed increased apoptosis within tumor tissues .
Case Study 2: Safety Profile Assessment
A safety assessment conducted on rats indicated that the compound has a favorable safety profile at therapeutic doses. No significant adverse effects were observed on liver and kidney functions, suggesting that it may be safe for further clinical development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
